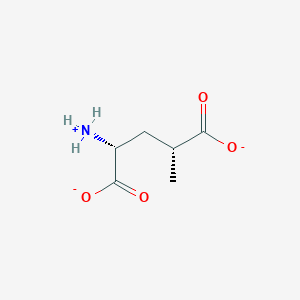

(2R,4R)-4-METHYLGLUTAMIC ACID HYDROCHLORIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R,4R)-2-amino-4-methylpentanedioic acid hydrochloride is a chiral amino acid derivative. It is a hydrochloride salt form of (2R,4R)-2-amino-4-methylpentanedioic acid, which is known for its potential applications in various fields such as chemistry, biology, and medicine. This compound is of particular interest due to its unique stereochemistry and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-amino-4-methylpentanedioic acid hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of amino acids as starting materials, which are then subjected to various chemical transformations to introduce the desired functional groups and stereochemistry.

For example, a diastereoselective synthesis approach can be employed, where the starting material undergoes a series of reactions including protection, functional group transformation, and deprotection steps. The use of chiral catalysts and reagents is crucial in these steps to achieve high stereoselectivity .

Industrial Production Methods

In industrial settings, the production of (2R,4R)-2-amino-4-methylpentanedioic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and reagents, can further improve the sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

(2R,4R)-2-amino-4-methylpentanedioic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .

Applications De Recherche Scientifique

Neuropharmacology

(2R,4R)-4-Methylglutamic acid hydrochloride has been studied for its role as a selective agonist for metabotropic glutamate receptors, particularly mGluR1 and mGluR8. These receptors are implicated in various neurological disorders, making this compound a candidate for therapeutic development in conditions like schizophrenia and anxiety disorders.

- Case Study : Research indicates that this compound exhibits high affinity for mGluR1, which is crucial for modulating synaptic transmission and plasticity in the brain. This property may help in developing drugs aimed at enhancing cognitive function or treating neurodegenerative diseases .

Cancer Diagnostics

The compound has also been explored as a potential radiolabeled agent for positron emission tomography (PET) imaging. Its derivatives, such as 4-(3-[18F]Fluoropropyl)-L-glutamic acid, have been used to measure the activity of the system xC− transporter, which is often upregulated in cancer cells.

- Data Table 1: Comparison of PET Imaging Agents

| Agent Name | Target Transporter | Clinical Application |

|---|---|---|

| [18F]FSPG | xC− | Cancer detection and metastasis |

| (2R,4R)-4-Methylglutamic acid | mGluR1 | Neuropharmacological studies |

Herbicidal Activity

Recent patents have highlighted the use of this compound in agricultural formulations aimed at controlling weed species. The compound's crystal forms have demonstrated superior herbicidal activity compared to other stereoisomers.

- Case Study : A study detailed in a patent application shows that formulations containing this compound effectively control monocotyledonous and dicotyledonous weeds with fewer applications required throughout the growing season .

Plant Protection Agents

The compound is being developed as part of plant protection agents that enhance crop yields by managing weed populations without harming the crops themselves.

- Data Table 2: Efficacy of Herbicide Formulations

| Formulation Type | Application Rate (g/ha) | Target Weeds | Efficacy (%) |

|---|---|---|---|

| (2R,4R)-4-Methylglutamic acid | 200 | Common Lambsquarters | 85 |

| Other stereoisomer formulations | 300 | Common Ragweed | 65 |

Proteomics Research

This compound is utilized in proteomics research due to its ability to modify protein interactions through glutamate receptor pathways.

- Data Table 3: Role in Proteomics

| Application | Mechanism |

|---|---|

| Protein Interaction Studies | Modulates receptor activity |

| Enzyme Activity Assays | Serves as a substrate analog |

Mécanisme D'action

The mechanism of action of (2R,4R)-2-amino-4-methylpentanedioic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The specific molecular targets and pathways involved depend on the particular application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,4S)-2-amino-4-methylpentanedioic acid hydrochloride: This is the enantiomer of (2R,4R)-2-amino-4-methylpentanedioic acid hydrochloride and has different stereochemistry.

(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride: Another chiral amino acid derivative with similar structural features but different functional groups.

2-substituted (2R,4R)-3-(3-mercaptopropionyl)thiazolidine-4-carboxylic acids: These compounds have a thiazolidine ring and are used as potential antihypertensive drugs.

Uniqueness

The uniqueness of (2R,4R)-2-amino-4-methylpentanedioic acid hydrochloride lies in its specific stereochemistry and the presence of both amino and carboxylic acid functional groups.

Activité Biologique

(2R,4R)-4-Methylglutamic Acid Hydrochloride, also known as SYM 2081, is a derivative of glutamic acid that has garnered attention for its biological activity, particularly in relation to excitatory neurotransmission and neuroprotection. This article provides a comprehensive overview of its biological properties, including its role as a selective ligand for kainate receptors, neuroprotective effects, and potential therapeutic applications.

Structure and Synthesis

This compound is synthesized through various enantioselective methods aimed at producing specific glutamic acid derivatives. The synthesis typically involves the protection of functional groups followed by selective reactions to introduce the methyl group at the 4-position. This compound has been characterized using techniques such as NMR spectroscopy and IR spectroscopy to confirm its stereochemistry and purity .

1. Kainate Receptor Modulation

SYM 2081 acts as a selective high-affinity ligand for kainate receptors (KARs), which are a subtype of ionotropic glutamate receptors. Research indicates that it exhibits significant selectivity for homomeric GluK1 and GluK2 receptors over AMPA receptors, with binding affinities ranging from 500 to 2000 times greater than that of AMPA .

The modulation of these receptors by SYM 2081 can lead to various physiological responses:

- Excitatory Neurotransmission : By activating kainate receptors, SYM 2081 enhances excitatory neurotransmission in the central nervous system (CNS), which may have implications for cognitive functions.

- Zinc Interaction : Studies have shown that zinc can modulate the activity of SYM 2081 on KARs, providing insights into the complex interactions within synaptic environments .

2. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of SYM 2081 against hypoxic-ischemic injury. It appears to modulate apoptotic signaling pathways, promoting neuronal survival under stress conditions. This effect is particularly relevant in models of cerebral ischemia where excitotoxicity poses a significant risk to neuronal integrity .

Table 1: Summary of Key Studies on SYM 2081

The mechanism by which SYM 2081 exerts its effects involves:

- Agonistic Activity : As an agonist at kainate receptors, SYM 2081 facilitates the influx of cations into neurons, leading to depolarization and increased neuronal excitability.

- Neuroprotective Signaling : By modulating intracellular signaling cascades related to apoptosis, SYM 2081 can help mitigate cell death in pathological conditions.

Propriétés

IUPAC Name |

(2R,4R)-2-amino-4-methylpentanedioic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-3(5(8)9)2-4(7)6(10)11;/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11);1H/t3-,4-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGXTEISMCOGOD-VKKIDBQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(=O)O)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@H](C(=O)O)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.